molecular formula C10H12O3 B3163013 3-(5-Methyl-2-furyl)acrylic acid ethyl ester CAS No. 88312-35-0

3-(5-Methyl-2-furyl)acrylic acid ethyl ester

Cat. No.: B3163013
CAS No.: 88312-35-0
M. Wt: 180.2 g/mol
InChI Key: WEHPOIVUNXIWGU-VOTSOKGWSA-N
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Description

3-(5-Methyl-2-furyl)acrylic acid ethyl ester is an organic compound belonging to the furan family. Furans are heterocyclic compounds containing a five-membered ring with four carbon atoms and one oxygen atom. This compound is characterized by the presence of a furan ring substituted with a methyl group at the 5-position and an acrylic acid ethyl ester group at the 3-position. It is used in various chemical reactions and has applications in different scientific fields.

Biochemical Analysis

Biochemical Properties

3-(5-Methyl-2-furyl)acrylic acid ethyl ester plays a role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with malonyl-CoA decarboxylase (MCD), an enzyme involved in fatty acid metabolism . The nature of these interactions often involves the inhibition or activation of enzymatic activity, which can lead to changes in metabolic pathways.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit glycolysis in certain cell types, thereby affecting the energy production within the cell . Additionally, it can alter gene expression patterns, leading to changes in cellular behavior and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes and either inhibit or activate their activity. For instance, its interaction with malonyl-CoA decarboxylase (MCD) can inhibit the enzyme’s activity, leading to changes in fatty acid metabolism . These binding interactions can also result in changes in gene expression, further influencing cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity . Long-term effects on cellular function have also been observed, with prolonged exposure leading to alterations in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. For instance, high doses have been associated with toxic effects, including disruptions in metabolic pathways and adverse effects on organ function . Threshold effects have also been observed, where a certain dosage is required to elicit a noticeable biochemical response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as malonyl-CoA decarboxylase (MCD), influencing fatty acid metabolism . These interactions can affect metabolic flux and alter the levels of various metabolites within the cell. The compound’s role in these pathways highlights its potential as a modulator of metabolic processes.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cellular membranes . These interactions can influence the compound’s localization and accumulation within different cellular compartments, affecting its overall biochemical activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biochemical effects.

Chemical Reactions Analysis

Types of Reactions

3-(5-Methyl-2-furyl)acrylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The olefinic group can be selectively reduced using catalytic hydrogenation.

    Substitution: The furan ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Catalytic hydrogenation is typically carried out using palladium on carbon (Pd/C) as the catalyst.

    Substitution: Electrophilic substitution reactions can be facilitated by reagents such as bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Saturated esters.

    Substitution: Halogenated or nitrated furans.

Comparison with Similar Compounds

Similar Compounds

  • 2-Furoic acid
  • 3-Furoic acid
  • 5-Methyl-2-furoic acid
  • 2-Furylacetic acid
  • 2,5-Furandicarboxylic acid
  • 3-(2-Furyl)acrylic acid

Uniqueness

3-(5-Methyl-2-furyl)acrylic acid ethyl ester is unique due to its specific substitution pattern on the furan ring, which imparts distinct chemical and physical properties. Its combination of a methyl group and an acrylic acid ethyl ester group makes it a versatile intermediate for various chemical reactions and applications .

Properties

IUPAC Name

ethyl (E)-3-(5-methylfuran-2-yl)prop-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-3-12-10(11)7-6-9-5-4-8(2)13-9/h4-7H,3H2,1-2H3/b7-6+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEHPOIVUNXIWGU-VOTSOKGWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C=CC1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C=C/C1=CC=C(O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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